Cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole
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Overview
Description
Cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole is an organic compound with a unique structure that includes a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form the desired product . The reaction conditions often include specific temperatures and solvents to ensure the correct formation of the dihydroisoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole is unique due to its specific dihydroisoxazole ring structure and the presence of both methyl and methylthio groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H13NOS |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
(4S,5S)-4-methyl-5-methylsulfanyl-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H13NOS/c1-8-10(12-13-11(8)14-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-,11-/m0/s1 |
InChI Key |
HEEZYQPRAPVHNW-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](ON=C1C2=CC=CC=C2)SC |
Canonical SMILES |
CC1C(ON=C1C2=CC=CC=C2)SC |
Origin of Product |
United States |
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